
2-Methoxy-6-methyl-3-nitropyridine
Overview
Description
2-Methoxy-6-methyl-3-nitropyridine (CAS: 112163-03-8) is a nitro-substituted pyridine derivative characterized by a methoxy group at position 2, a methyl group at position 6, and a nitro group at position 2. This compound is synthesized via nucleophilic substitution or condensation reactions, often involving intermediates such as 2-chloro-3-nitropyridine and methoxy/methyl-containing reagents under controlled conditions . Its structural features make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro and methoxy groups contribute to reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-3-nitropyridine typically involves nitration of 2-methoxy-6-methylpyridine. One common method is the reaction of 2-methoxy-6-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-3-nitropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate:
2-Methoxy-6-methyl-3-nitropyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group allows for nucleophilic substitutions, which are crucial in developing active pharmaceutical ingredients (APIs) .
2. Synthesis of Antimicrobial Agents:
Research has demonstrated its utility in synthesizing antimicrobial agents. For instance, derivatives of this compound have shown promising activity against various bacterial strains, indicating its potential role in developing new antibiotics .
3. Development of Anti-cancer Drugs:
Recent studies have explored the potential of this compound derivatives in anti-cancer drug development. The compound's ability to modify biological pathways associated with cancer cell proliferation has been investigated, suggesting its relevance in oncology research .
Organic Synthesis Applications
1. Nucleophilic Aromatic Substitution:
The compound is utilized in nucleophilic aromatic substitution reactions, where it acts as a precursor for synthesizing more complex aromatic compounds. This reaction is particularly useful in the production of agrochemicals and fine chemicals .
2. Synthesis of Heterocyclic Compounds:
this compound serves as a building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities .
Case Studies
Case Study 1: Synthesis of Novel Antibiotics
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel antibiotics using this compound as an intermediate. The resulting compounds exhibited significant antibacterial activity against resistant strains, showcasing the compound's importance in addressing antibiotic resistance .
Case Study 2: Anti-cancer Activity Evaluation
Research conducted by a team at a leading pharmaceutical university evaluated the anti-cancer properties of derivatives synthesized from this compound. The study found that certain derivatives inhibited cancer cell growth effectively, leading to further investigations into their mechanism of action .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes. These properties enable the compound to exert its effects on specific molecular pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Methoxy-4-methyl-3-nitropyridine (CAS: Not explicitly listed)
- Structural Difference : The methyl group is at position 4 instead of 4.
- Synthesis : Prepared in 80% yield via hydrazine-mediated substitution, similar to methods for 2-Methoxy-6-methyl-3-nitropyridine .
2-Methoxy-5-methyl-3-nitropyridine (CAS: 33252-62-9)
- Structural Difference : Methyl group at position 3.
- Applications : Used in ligand synthesis for metal-catalyzed reactions. The 5-methyl group may sterically hinder ortho-substitutions compared to the 6-methyl derivative .
Functional Group Variants
3-Hydroxy-6-methyl-2-nitropyridine (CAS: 15128-90-2)
- Structural Difference : Replaces the methoxy group with a hydroxyl group at position 3.
- Properties : The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the methoxy group’s electron-donating effects .
- Applications: Potential use in coordination chemistry due to chelating ability, unlike the methoxy analog’s role as a directing group .
2-Amino-6-methoxy-3-nitropyridine (CAS: 73896-36-3)
- Structural Difference: Substitutes methyl with an amino group at position 2.
- Reactivity: The amino group enables diazotization and coupling reactions, broadening utility in heterocyclic chemistry. This contrasts with the methyl group’s inertness in similar contexts .
Halogen-Substituted Analogs
2-Chloro-6-methoxy-3-nitropyridine (CAS: 40851-91-0)
- Structural Difference : Chlorine replaces the methyl group at position 5.
- Synthesis : Derived from 2-chloro-3-nitropyridine via methoxylation.
- Reactivity : The chlorine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), offering pathways distinct from the methyl analog’s stability .
6-Chloro-5-nitronicotinic Acid Methyl Ester (CAS: 104086-21-7)
- Structural Difference : Chlorine at position 6 and a carboxylic ester at position 5.
- Applications: The ester group enables hydrolysis to carboxylic acids, useful in prodrug design, a feature absent in the non-esterified this compound .
Substituent Effects on Physical and Chemical Properties
Biological Activity
2-Methoxy-6-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring. This arrangement contributes to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂O₃ |
Molecular Weight | 154.15 g/mol |
Appearance | Pale yellow solid |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, leading to diverse biological effects. The methoxy and methyl groups enhance the compound's lipophilicity, facilitating its ability to cross cell membranes and exert pharmacological effects.
Key Mechanisms:
- Reduction of Nitro Group: Converts to reactive intermediates that can bind to proteins or nucleic acids.
- Lipophilicity: Enhances cellular uptake and interaction with membrane-bound receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against certain strains. Its efficacy against fungal pathogens is attributed to its ability to disrupt cellular functions.
Antitumor Effects
Recent studies have explored the compound's potential as an anticancer agent. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
Antibacterial Efficacy:
A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity . -
Antifungal Activity:
In a separate investigation, the compound was tested against Candida albicans, showing promising results with an MIC of 16 µg/mL. This suggests potential for development into antifungal therapies . -
Antitumor Activity:
A recent study reported that this compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that it upregulated pro-apoptotic factors while downregulating anti-apoptotic factors .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Activity | IC50/MIC |
---|---|---|
2-Methoxy-3-nitropyridine | Moderate antibacterial | MIC: 32 µg/mL |
2-Methyl-3-nitropyridine | Weak antifungal | MIC: >128 µg/mL |
3-Nitropyridine | Low anticancer activity | IC50: >20 µM |
Q & A
Q. What optimized synthetic routes exist for 2-Methoxy-6-methyl-3-nitropyridine, and how do reaction conditions influence yield and purity?
The synthesis of nitro-pyridine derivatives often involves nucleophilic aromatic substitution. For example, 2-chloro-3-nitropyridine can react with methoxyphenol derivatives under basic conditions (e.g., NaOH) in a solvent like THF, followed by extraction and drying . Key variables include:
- Temperature : Prolonged heating (~423–433 K) ensures complete substitution .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while chloroform aids in extraction .
- Base strength : Sodium hydroxide deprotonates phenolic OH groups, facilitating nucleophilic attack on the chloro-substituted pyridine .
Purification via solvent evaporation yields crystalline products, with purity confirmed by melting point analysis or chromatography.
Q. How can quantum chemical calculations (e.g., B3LYP/cc-pVTZ) predict vibrational spectra and molecular stability of this compound?
Density functional theory (DFT) methods like B3LYP with basis sets (e.g., cc-pVTZ) calculate optimized geometries and vibrational frequencies. For nitropyridines:
- Vibrational modes : The nitro group’s asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C–O stretching (~1250 cm⁻¹) are key FTIR/Raman markers .
- Stability : Conformational analysis via potential energy surface scans identifies stable rotamers, with torsional angles (e.g., O–C–C–N) influencing steric and electronic effects .
Comparisons between computed and experimental spectra validate computational models .
Q. What role does X-ray crystallography play in determining crystal packing and intermolecular interactions in nitro-pyridine derivatives?
X-ray crystallography reveals:
- Dihedral angles : The near-orthogonal arrangement (e.g., 86.6° between pyridine and benzene rings) minimizes steric clashes .
- Hydrogen bonding : C–H···O interactions between nitro groups and adjacent methoxy/methyl groups stabilize layered crystal packing .
- Packing motifs : Layers in the ab plane allow benzene rings to project outward, influencing material properties like solubility .
Q. How should researchers resolve discrepancies between experimental FTIR/Raman data and computational predictions for nitropyridines?
Discrepancies arise from approximations in DFT methods (e.g., neglecting anharmonicity). Mitigation strategies include:
- Basis set enhancement : Using larger basis sets (e.g., 6-311++G**) improves accuracy .
- Scaling factors : Applying empirical scaling (0.96–0.98) to computed frequencies aligns them with experimental values .
- Solvent corrections : Incorporating solvent effects (e.g., PCM model) refines predictions for polar environments .
Q. What mechanistic insights exist for nucleophilic substitution in methoxy-nitropyridine synthesis?
The reaction proceeds via a two-step mechanism:
Deprotonation : NaOH abstracts the phenolic proton, forming a phenoxide ion.
Substitution : The phenoxide attacks the electron-deficient C2 position of 2-chloro-3-nitropyridine, displacing chloride .
Leaving group ability (Cl⁻ > Br⁻) and electron-withdrawing nitro groups enhance reactivity. Kinetic studies (e.g., monitoring by HPLC) can quantify rate constants.
Q. How do substituent positions influence dihedral angles and molecular conformation in crystalline nitro-pyridines?
- Ortho substituents : Methoxy groups at C6 and nitro at C3 create steric hindrance, forcing near-90° dihedral angles between aromatic rings .
- Coplanarity : Nitro and methoxy groups adopt coplanar arrangements with their attached rings (torsion angles <10°), maximizing resonance stabilization .
- Crystal symmetry : Orthorhombic or monoclinic systems accommodate these geometries, as seen in analogous compounds .
Q. What safety considerations are critical when handling this compound?
- Toxicity : Nitro compounds may be mutagenic; use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Q. How do HOMO-LUMO gaps from DFT calculations compare with UV-Vis spectroscopy results for nitropyridines?
- DFT predictions : B3LYP/6-311++G** calculates HOMO-LUMO gaps (~4.5–5.0 eV), correlating with π→π* transitions .
- Experimental validation : UV-Vis spectra (e.g., λmax ~300 nm in methanol) confirm electronic transitions, with solvent polarity effects shifting λmax by ~10–20 nm .
Q. What strategies identify synthetic byproducts in this compound synthesis?
- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) detects unreacted starting materials or di-substituted byproducts.
- Spectroscopy : MS/MS fragments at m/z corresponding to chloride adducts or demethylated products .
- Crystallography : Single-crystal X-ray diffraction distinguishes regioisomers via bond-length variations .
Q. How do C–H···O hydrogen bonds contribute to crystal lattice stability in nitro-pyridines?
- Directionality : Short contacts (~2.5–2.8 Å) between nitro O atoms and methyl/methoxy H atoms create robust 3D networks .
- Graph-set analysis : R₂²(8) motifs describe recurring dimeric interactions, enhancing thermal stability .
- Impact on properties : Stronger H-bonding correlates with higher melting points and reduced solubility in non-polar solvents .
Properties
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZEAXDQIARMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548690 | |
Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112163-03-8 | |
Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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